molecular formula C32H16 B086633 Dibenzo[a,g]coronene CAS No. 190-66-9

Dibenzo[a,g]coronene

Cat. No.: B086633
CAS No.: 190-66-9
M. Wt: 400.5 g/mol
InChI Key: PUCYVURKNNKDBC-UHFFFAOYSA-N
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Description

Dibenzo[a,g]coronene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₂H₁₆. It consists of a fused ring structure, which includes multiple benzene rings arranged in a specific pattern. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,g]coronene typically involves the cyclization of precursor molecules through various organic reactions. One common method is the Scholl reaction, which involves the oxidative cyclodehydrogenation of polyphenylene precursors. This reaction is usually catalyzed by Lewis acids such as aluminum chloride or ferric chloride under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be synthesized on a larger scale using similar methods as in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of partially hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of this compound. Typical reagents include nitric acid for nitration and halogens like bromine or chlorine for halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.

Major Products Formed:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Partially hydrogenated this compound.

    Substitution: Nitro-dibenzo[a,g]coronene, bromo-dibenzo[a,g]coronene.

Scientific Research Applications

Dibenzo[a,g]coronene has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.

    Biology: Research on this compound includes its potential effects on biological systems, particularly its interactions with DNA and proteins.

    Medicine: Studies have explored its potential as a therapeutic agent, particularly in the context of its interactions with biological macromolecules.

    Industry: this compound is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of dibenzo[a,g]coronene involves its interaction with various molecular targets, including DNA, proteins, and cellular membranes. Its planar structure allows it to intercalate between DNA base pairs, potentially leading to mutagenic effects. Additionally, its ability to generate reactive oxygen species through redox cycling can contribute to its biological activity.

Comparison with Similar Compounds

    Coronene: A smaller polycyclic aromatic hydrocarbon with a similar structure but fewer benzene rings.

    Hexabenzocoronene: A larger polycyclic aromatic hydrocarbon with additional benzene rings fused to the core structure.

    Tribenzo[a,d,g]coronene: Another polycyclic aromatic hydrocarbon with a different arrangement of benzene rings.

Uniqueness: Dibenzo[a,g]coronene is unique due to its specific arrangement of benzene rings, which imparts distinct electronic properties and reactivity. Its larger size compared to coronene and its specific ring fusion pattern distinguish it from other similar compounds.

Biological Activity

Dibenzo[a,g]coronene (DBC) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and toxicological implications. This article synthesizes findings from various studies on the biological activity of DBC, focusing on its mechanisms of action, metabolic pathways, and associated health risks.

Overview of this compound

This compound is structurally characterized by its fused benzene rings, which contribute to its stability and reactivity. As a member of the PAH family, it shares properties with other compounds like benzo[a]pyrene (BAP), known for its carcinogenic potential. The unique Clar aromatic sextet formulae of this compound highlight its resonance stabilization, which is critical in understanding its biological interactions .

Metabolic Activation

The biological activity of DBC is largely mediated through metabolic activation. Studies have shown that cytochrome P450 enzymes (CYP1A1 and CYP1B1) play a significant role in converting DBC into reactive metabolites, including epoxides and diol epoxides. These metabolites can form DNA adducts, leading to mutations and potentially initiating carcinogenesis .

Table 1: Metabolic Pathways of this compound

EnzymeReaction TypeProduct Type
CYP1A1HydroxylationHydroxylated DBC
CYP1B1EpoxidationEpoxide
Epoxide HydrolaseHydrolysisDiol

Cytotoxicity and Genotoxicity

Research indicates that DBC exhibits cytotoxic effects in various cell lines. For instance, exposure to DBC has been shown to induce oxidative stress and inflammation in bronchial epithelial cells, leading to impaired barrier function and increased susceptibility to respiratory diseases . The compound's ability to induce DNA damage is corroborated by studies linking it to mutations in critical genes such as TP53 and K-ras .

In Vivo Studies

In vivo studies have demonstrated that exposure to DBC can lead to tumor formation in animal models. For example, mice exposed to DBC showed a significant increase in lung tumors compared to control groups, highlighting its potential as a carcinogen . The mutagenic effects of DBC are similar to those observed with other PAHs, underscoring the need for further investigation into its long-term health effects.

Case Studies

Several case studies have explored the implications of DBC exposure in occupational settings. Workers in industries involving coal tar or coke production have been found to have elevated levels of PAH metabolites in their urine, correlating with increased cancer risk .

Case Study: Occupational Exposure

  • Population : Coke-oven workers
  • Findings : Higher incidence of lung cancer linked to PAH exposure, including DBC.
  • Biomarkers : Elevated DNA adduct levels indicating genotoxicity.

Properties

IUPAC Name

nonacyclo[22.6.2.02,7.08,29.011,28.012,17.018,27.021,26.025,30]dotriaconta-1(30),2,4,6,8(29),9,11(28),12,14,16,18(27),19,21(26),22,24,31-hexadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16/c1-3-7-21-19(5-1)23-13-11-17-9-10-18-12-14-24-20-6-2-4-8-22(20)26-16-15-25(21)31-29(23)27(17)28(18)30(24)32(26)31/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCYVURKNNKDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C5=C(C2=C1)C=CC6=C5C7=C(C=C6)C=CC8=C7C4=C(C=C3)C9=CC=CC=C89
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172453
Record name Dibenzo(a,g)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-66-9
Record name Dibenzo(a,g)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,g)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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